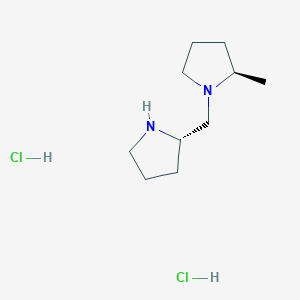

(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride

Description

(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride is a stereochemically defined pyrrolidine derivative with a molecular formula of C₁₀H₂₀N₂·2HCl (inferred molecular weight: ~241.20 g/mol). While the Safety Data Sheet (SDS) provided in refers to the free base (CAS: 867256-73-3, molecular weight: 168.28 g/mol), the dihydrochloride form is likely its stabilized salt variant, enhancing solubility for laboratory or industrial applications .

Properties

IUPAC Name |

(2R)-2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-9-4-3-7-12(9)8-10-5-2-6-11-10;;/h9-11H,2-8H2,1H3;2*1H/t9-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNKKKHKYHXRK-NKRBYZSKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1C[C@@H]2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738630 | |

| Record name | (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871489-55-3 | |

| Record name | (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride, a compound with the CAS number 867256-73-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

- Molecular Formula : C10H20N2

- Molecular Weight : 168.28 g/mol

- CAS Number : 867256-73-3

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrolidine derivatives, including this compound. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values ranging from to mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial action is thought to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

Research Insights:

- The compound exhibited antifungal properties against various fungal strains, including Candida albicans, with MIC values indicating effective inhibition of fungal growth .

- Comparative studies with other antifungal agents showed that this compound could serve as a lead for developing new antifungal therapies .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrrolidine derivatives:

- Case Study on Antibacterial Efficacy :

- Evaluation in Animal Models :

Scientific Research Applications

Histamine Receptor Interaction

Preliminary studies indicate that (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride may act as a selective ligand for histamine receptors. This interaction is particularly relevant for treating conditions such as allergies and gastric acid disorders. The compound's selectivity towards specific histamine receptor subtypes could lead to novel therapeutic agents with fewer side effects compared to existing medications .

Pharmacological Studies

Research has focused on the pharmacodynamics of this compound, examining its binding affinity and selectivity towards various receptors. Techniques such as radiolabeled ligand binding assays and in vitro receptor assays are commonly employed to evaluate these properties .

Applications in Drug Development

The unique structural features of this compound facilitate its use in designing new therapeutic agents. Its potential applications include:

- Antihistamines : Targeting allergic reactions and gastric acid secretion.

- Neurological Disorders : Investigating its role in modulating neurotransmitter systems.

Case Study 1: Antihistaminic Activity

In a study investigating antihistaminic properties, this compound was tested against various histamine receptor subtypes. Results indicated a promising selectivity profile that could lead to the development of new antihistamines with reduced side effects compared to traditional options.

Case Study 2: Neurological Applications

Another study explored the compound's effects on neurotransmitter release in animal models. The findings suggested that it may enhance dopaminergic activity, indicating potential applications in treating conditions like Parkinson's disease or depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

CAS : 1193388-05-4 | Molecular Formula : C₉H₁₃N₃·2HCl | Molecular Weight : 236.14 g/mol .

Structural and Functional Differences:

| Parameter | Target Compound | 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride |

|---|---|---|

| Core Structure | Bis-pyrrolidine system | Pyridine-pyrrolidine hybrid |

| Chirality | Two chiral centers | Non-chiral (planar pyridine ring) |

| Aromaticity | Non-aromatic | Aromatic pyridine ring |

| Hazard Profile | Multiple GHS classifications (H302, H315, etc.) | No GHS classifications |

Key Findings:

General Comparison with Pyrrolidine Derivatives

- Bioactivity : Pyrrolidine derivatives are common in pharmaceuticals (e.g., antipsychotics, antivirals) due to their ability to mimic natural amine structures. The target compound’s stereochemistry may enhance selectivity in drug design.

- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility over free bases, facilitating use in biological assays or formulation.

Research Implications and Limitations

- Structural Insights : The stereochemistry of the target compound may offer advantages in asymmetric synthesis or targeted drug design, though pharmacological data is absent in the provided evidence.

- Safety Considerations : The stark contrast in hazard profiles between the two compounds underscores the need for rigorous safety protocols when handling the target compound .

- Knowledge Gaps: Further studies on pharmacokinetics, metabolic pathways, and crystallographic data (e.g., using tools like SHELX ) are needed to fully elucidate its comparative advantages.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride be experimentally verified?

- Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. Use single-crystal diffraction with software like SHELX for refinement . For chiral centers, compare experimental circular dichroism (CD) spectra with computational predictions. Nuclear Overhauser Effect (NOE) NMR can also confirm spatial proximity of substituents. Ensure purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to isolate enantiomers.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Refer to its Safety Data Sheet (SDS):

- Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Precautions: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in a cool, dry place away from oxidizers.

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer:

- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient to detect impurities. Confirm molecular weight via ESI-MS in positive ion mode.

- Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (C: 57.54%, H: 9.65%, N: 13.40%) .

- Karl Fischer Titration: Determine water content, critical for hygroscopic hydrochloride salts.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly during salt formation?

- Methodological Answer:

- Acid Selection: Use stoichiometric HCl in a non-aqueous solvent (e.g., ethanol) to avoid hydrolysis. Monitor pH during salt formation to ensure complete protonation of amine groups.

- Crystallization: Follow a temperature-gradient approach (e.g., 0°C to 50°C) to enhance crystal nucleation . For diastereomeric salts, exploit solubility differences by adding anti-solvents like diethyl ether.

- Yield Tracking: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.

Q. How does the stereochemistry of the pyrrolidine rings influence biological activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize stereoisomers (e.g., (R,R) vs. (S,S)) and compare binding affinities via surface plasmon resonance (SPR) or radioligand assays. For receptor targets (e.g., GPCRs), molecular docking simulations (AutoDock Vina) can predict stereochemical preferences.

- Case Study: Analogous spirobicyclic pyrrolidines show that (S)-pyrrolidinylmethyl groups enhance rigidity, improving target selectivity .

Q. How should researchers resolve contradictions in solubility data across studies?

- Methodological Answer:

- Controlled Experiments: Measure solubility in standardized buffers (e.g., PBS pH 7.4) at 25°C using shake-flask or UV-Vis methods. Account for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD.

- Data Normalization: Report solubility as molarity (mol/L) rather than mg/mL to avoid molecular weight discrepancies. Cross-validate with computational tools like COSMO-RS.

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer:

- In Silico Modeling: Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For hydrochloride salts, adjust predictions for ionization state using pKa values (estimated via MarvinSketch).

- MD Simulations: Run 100-ns molecular dynamics simulations (GROMACS) to assess membrane permeation in lipid bilayers.

Methodological Notes

- Synthesis References: For multi-step syntheses, prioritize reagents like HATU for amide coupling and LDA for deprotonation .

- Data Reproducibility: Document reaction conditions (e.g., exact HCl concentration, solvent ratios) to mitigate batch-to-batch variability .

- Safety Compliance: Align waste disposal with OSHA HCS standards, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.